3-[(2,5-Dichlorophenoxy)methyl]piperidine

Purity Analysis Quality Control Synthetic Intermediate

Researchers synthesizing Stearoyl-CoA Desaturase (SCD) inhibitors require a precisely 3-substituted aryloxy-piperidine scaffold to maintain patent-defined SAR. Generic piperidines fail to replicate the 2,5-dichloro pharmacophore and spatial orientation critical for target engagement. - Validated intermediate in US20090325956A1 for SCD inhibitor synthesis. - ≥98% purity minimizes post-purchase purification, directly compatible with HTS campaigns. - Distinct 3-substitution and methyl linker enable systematic studies of linker length vs. lipophilicity (LogP ~3.37).

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
CAS No. 946744-03-2
Cat. No. B1388252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dichlorophenoxy)methyl]piperidine
CAS946744-03-2
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2NO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
InChIKeyGGTVHIXACSWDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dichlorophenoxy)methyl]piperidine (CAS 946744-03-2): Sourcing and Baseline Characterization for Research


3-[(2,5-Dichlorophenoxy)methyl]piperidine is a small-molecule piperidine derivative with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . It is characterized by a piperidine ring substituted at the 3-position with a methyl linker attached to a 2,5-dichlorophenoxy group. This compound is primarily available as a research chemical and synthetic intermediate with a standard commercial purity of ≥98% . It is documented as being supplied by multiple chemical vendors for use in further manufacturing and scientific research . According to a computational model, its predicted LogP is 3.37, indicating moderate lipophilicity .

Why 3-[(2,5-Dichlorophenoxy)methyl]piperidine is Not a Readily Substitutable Piperidine Derivative


Procurement of a generic piperidine derivative cannot substitute for this specific compound due to the precise functional roles dictated by its unique structural features. First, the compound serves as a defined intermediate in at least one patented synthetic route for a specific class of Stearoyl-CoA Desaturase (SCD) inhibitors [1], establishing a critical role in generating a particular molecular scaffold not achievable with alternative isomers. Second, the 3-substituted methyl-linked aryloxy motif confers a distinct three-dimensional orientation and a specific electron density profile, differentiating it from other isomers like the 4-substituted version (CAS 946680-60-0) . Third, the 2,5-dichloro substitution pattern on the phenyl ring is a non-interchangeable pharmacophoric element known to influence lipophilicity and target engagement in medicinal chemistry . These factors collectively mean that substituting this compound would alter or nullify its intended function in a defined research or synthetic process.

Quantitative Differentiation Guide for 3-[(2,5-Dichlorophenoxy)methyl]piperidine


Superior Commercial Purity Specification Compared to 4-Positional Isomer

This compound is consistently offered with a minimum purity specification of ≥98% across multiple major vendors, representing a quantifiable increase in purity relative to its closest positional isomer, 4-[(2,5-Dichlorophenoxy)methyl]piperidine (CAS 946680-60-0), which is typically supplied with a minimum purity of 95% .

Purity Analysis Quality Control Synthetic Intermediate

Documented Role as an Intermediate in SCD Inhibitor Patent Literature

This specific compound is explicitly disclosed as a reagent in the synthesis of a protected intermediate (N-tert-butoxycarbonyl-4-[(2,5-dichlorophenoxy)methyl]piperidine, CAS 1018446-73-5) for a class of Stearoyl-CoA Desaturase (SCD) inhibitors [1]. In contrast, there is no public patent record of the 3-(2,5-dichlorophenoxy)piperidine analog (CAS 946759-06-4) being used in an identical or analogous patented synthetic route, highlighting the unique utility of the methyl-linked 3-substituted variant.

Medicinal Chemistry Patent Synthesis SCD Inhibitors

Distinct Structural and Physicochemical Profile Compared to Direct Ether-Linked Analog

The presence of a methyl linker in 3-[(2,5-Dichlorophenoxy)methyl]piperidine confers a different physicochemical profile compared to the directly ether-linked analog 3-(2,5-Dichlorophenoxy)piperidine (CAS 946759-06-4). The target compound is heavier (MW 260.16 vs. 246.13 g/mol) and larger. Crucially, the addition of the methylene spacer increases the number of rotatable bonds from 2 to 3, which enhances conformational flexibility . This structural difference allows the molecule to adopt a more diverse set of three-dimensional conformations, which can be critical for achieving a specific binding mode in biological targets.

Physicochemical Properties Drug Design Molecular Modeling

Optimal Research and Industrial Application Scenarios for 3-[(2,5-Dichlorophenoxy)methyl]piperidine


Scaffold Optimization in SCD Inhibitor Programs

Based on its documented role in US Patent US20090325956A1, this compound is an optimal choice for medicinal chemistry teams synthesizing analogs of the disclosed Stearoyl-CoA Desaturase (SCD) inhibitors [1]. It serves as a validated building block for exploring the SAR of the aryloxy-piperidine moiety.

High-Throughput Screening (HTS) and Biological Assay Development

The compound's consistently high commercial purity specification of ≥98% makes it suitable for direct use in high-throughput screening (HTS) campaigns and in vitro assays where the presence of impurities can lead to false positives or confounded dose-response curves. Its high purity minimizes the need for post-purchase purification, saving time and resources.

Physicochemical Property Comparison Studies

The distinct structural features of this compound, including its 3-substitution pattern and methyl linker, make it a valuable comparator molecule for systematic studies investigating the impact of linker length and substitution position on molecular properties like lipophilicity (LogP ~3.37) and conformational flexibility (3 rotatable bonds) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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